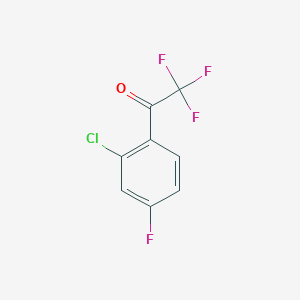
2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3ClF4O . It has a molecular weight of 226.56 g/mol. This compound is used in various chemical reactions and syntheses .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone are not fully detailed in the sources retrieved. It is known to be a solid with a melting point of 47-50 °C (lit.) .Scientific Research Applications
Organic Synthesis Intermediates
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone: is widely used as an intermediate in organic synthesis. Its unique structure, featuring both chloro and fluoro substituents, makes it a valuable precursor for synthesizing various aromatic compounds. The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals due to its ability to enhance bioavailability and metabolic stability .
Agrochemical Research
This compound serves as a key structural motif in the development of agrochemicals. Its incorporation into pesticides can improve their efficacy and environmental persistence. For instance, derivatives of trifluoromethylpyridines, which can be synthesized from this compound, are used in crop protection to safeguard against pests .
Pharmaceutical Development
In pharmaceutical research, 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is utilized to create compounds with potential therapeutic benefits. Its derivatives are explored for their antifungal, antibacterial, and anti-inflammatory properties. The trifluoromethyl group is particularly significant in enhancing the pharmacokinetic properties of drugs .
Material Science
The compound’s ability to form complexes, such as a 1:2 complex with alpha-cyclodextrin, is exploited in material science. This property is essential for developing new materials with specific encapsulation abilities, which can be used for targeted drug delivery systems .
Catalysis
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone: is also used as a catalyst in various chemical reactions. Its role in catalyzing the oxidation of tertiary amines to N-oxides is a notable application. This process is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Fluorinated Polymer Synthesis
The compound is a precursor in the synthesis of new fluorinated polymers. These polymers are known for their high average molecular weight, thermal stability, and good film-forming properties. Such materials are highly sought after in the coatings industry and other applications requiring durable and stable polymeric materials .
Safety And Hazards
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBOISSWGIKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645225 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone | |
CAS RN |
886370-93-0 |
Source


|
| Record name | Ethanone, 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)



![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)



![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)


